
4-Chloro-2-ethyl-6-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-6-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 2nd position, and a propyl group at the 6th position on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-6-propylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method is the reaction of 2-ethyl-6-propylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-ethyl-6-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethyl and propyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert these groups into alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at temperatures ranging from 50-100°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
- Substitution reactions yield derivatives such as 4-amino-2-ethyl-6-propylpyrimidine or 4-alkoxy-2-ethyl-6-propylpyrimidine.
- Oxidation reactions produce compounds like 2-ethyl-6-propylpyrimidine-4-carboxylic acid.
- Reduction reactions result in fully saturated derivatives like 2-ethyl-6-propylpyrimidine.
Applications De Recherche Scientifique
4-Chloro-2-ethyl-6-propylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a building block for developing new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethyl-6-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The chlorine atom and alkyl groups on the pyrimidine ring influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
2-Chloro-4-propylpyrimidine: Similar structure but lacks the ethyl group at the 2nd position.
4-Chloro-6-methyl-2-propylpyrimidine: Similar structure but has a methyl group instead of an ethyl group at the 2nd position.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but has two methyl groups instead of ethyl and propyl groups.
Uniqueness: 4-Chloro-2-ethyl-6-propylpyrimidine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both ethyl and propyl groups provides a distinct steric and electronic environment, affecting its interactions with other molecules and its overall chemical behavior.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-6-propylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-5-7-6-8(10)12-9(4-2)11-7/h6H,3-5H2,1-2H3 |
Clé InChI |
NPLHUASAOQJYCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC(=N1)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


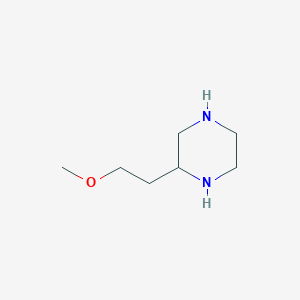

![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)

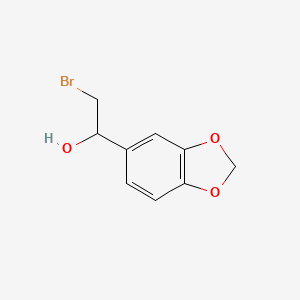

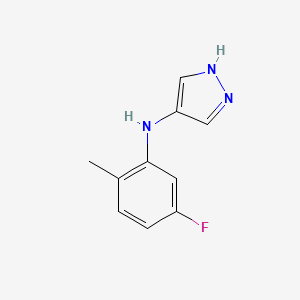
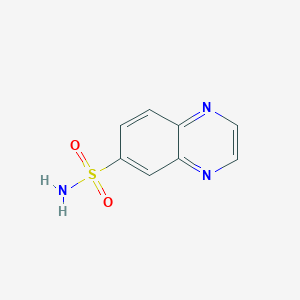
![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
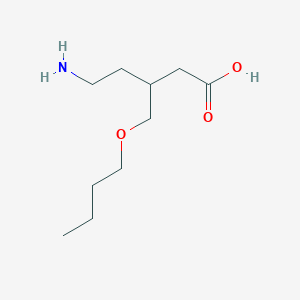
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
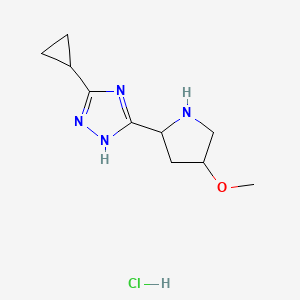
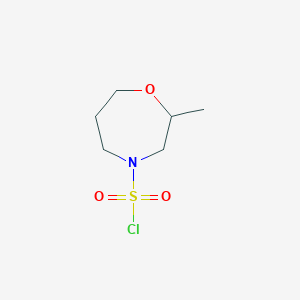
![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13222743.png)
